molecular formula C22H15Cl2N3O3 B2703018 3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923217-13-4

3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2703018
CAS No.: 923217-13-4
M. Wt: 440.28
InChI Key: ZMEDHBGNRHTHCR-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For example, in one study, a series of 2,4,6-trisubstituted pyrimidines were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • The study of crystalline structures of related compounds, such as "5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione," reveals intricate hydrogen bonding patterns and chain formations. These studies offer insights into the molecular interactions that could influence the physical properties and reactivity of similar compounds, suggesting potential applications in designing materials with specific characteristics (Low et al., 2004).

Synthetic Applications

  • Research into the ring cleavage reactions of derivatives, including those related to the compound of interest, showcases a variety of reaction products. These findings are crucial for synthetic chemistry, allowing for the development of new pharmaceuticals and materials (Kinoshita et al., 1989).

Urease Inhibition

  • Studies on "5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione" derivatives highlight their potential as urease inhibitors, which could have implications in medical research and the development of treatments for diseases related to urease activity (Rauf et al., 2010).

Drug Discovery and Pharmaceutical Research

  • The synthesis and pharmacological evaluation of pyrimidine derivatives indicate their potential as analgesic, anti-inflammatory, and antimicrobial agents. Such studies underscore the broader implications of related compounds in drug discovery and development (Giles et al., 2011).

Material Science and Sensing Applications

  • Research into pyrimidine-phthalimide derivatives for pH-sensing applications demonstrates the utility of related compounds in developing novel sensors. These materials can undergo significant color changes under different pH conditions, highlighting their potential in creating sensitive and reversible pH indicators (Yan et al., 2017).

Mechanism of Action

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. The mechanism of action would depend on the specific biological activity of the compound.

Future Directions

The future directions for research on pyrimidine derivatives are likely to focus on exploring their therapeutic potential and improving their selectivity and efficacy. This could involve the design and synthesis of new derivatives, as well as detailed studies of their mechanism of action .

Properties

CAS No.

923217-13-4

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.28

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15Cl2N3O3/c23-16-7-3-14(4-8-16)12-27-21(29)20-18(2-1-11-25-20)26(22(27)30)13-19(28)15-5-9-17(24)10-6-15/h1-11H,12-13H2

InChI Key

ZMEDHBGNRHTHCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

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